(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Description
(6Z)-5-Imino-6-({4-[2-(2-Methylphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C28H23N3O3S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H23N3O3S/c1-19-7-5-6-10-25(19)34-16-15-33-22-13-11-20(12-14-22)17-23-26(29)31-24(21-8-3-2-4-9-21)18-35-28(31)30-27(23)32/h2-14,17-18,29H,15-16H2,1H3/b23-17-,29-26? |
InChI Key |
KNUHYVZYKPWFOK-DZMCVATHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Imino-6-({4-[2-(2-Methylphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactionsThe final step involves the formation of the imino group under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-({4-[2-(2-Methylphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl and methylphenoxyethoxy groups can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(6Z)-5-Imino-6-({4-[2-(2-Methylphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (6Z)-5-Imino-6-({4-[2-(2-Methylphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of target molecules .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms
Uniqueness
(6Z)-5-Imino-6-({4-[2-(2-Methylphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one stands out due to its combination of functional groups and the resulting unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
